4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity-Driven Design

Researchers optimizing integrin or kinase probes face inconsistent bioactivity from generic pyrazole isomers. This compound is the precisely specified 3,5-dimethyl N-alkyl butanoic acid derivative. Its unique 4-position acid chain sets a critical pharmacophore distance for engaging deep αvβ6 integrin pockets. Key metrics: 1) Intermediate logP (~1.36) balances permeability for oral/inhaled IPF programs. 2) 3,5-dimethyl substitution provides a metabolically stable phenol bioisostere. 3) The free carboxylic acid enables rapid amine conjugation. Reliable, structure-verified stock ensures your SAR data is reproducible.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 890593-72-3
Cat. No. B181111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
CAS890593-72-3
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCCC(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
InChIKeyJNNVIJAPHVWBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid: Strategic Pyrazole-Alkyl Acid Building Block


4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS 890593-72-3) is a heterocyclic building block featuring a 3,5-dimethylpyrazole core linked via a nitrogen atom to a butanoic acid side chain (C9H14N2O2, MW 182.22 g/mol) [1]. This compound belongs to the class of pyrazole-alkyl acids, which are widely employed as more lipophilic and metabolically stable bioisosteres of phenol and carboxylic acid pharmacophores in medicinal chemistry programs targeting kinases, integrins, and inflammatory pathways . Its specific substitution pattern—the combination of a 3,5-dimethylpyrazole N-substituted with a four-carbon alkyl carboxylic acid—provides a distinct spatial arrangement and physicochemical profile that differentiates it from closely related analogs bearing bromo, amino, or unsubstituted pyrazole rings, as well as from positional isomers with varied linker lengths and attachment points .

1
Distinct substitution pattern supports lipophilicity and metabolic stability research.
3,5-dimethylpyrazole core with 4-substituted butanoic acid chain
2
Linear 4-carbon linker provides defined pharmacophore spacing for target engagement studies.
Differentiates from 3-substituted isomers
3
Reported αvβ6 integrin pathway context makes it a selection-relevant building block for fibrosis-related research.
Activity not shared by all pyrazole-butanoic acid analogs

Why 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid Cannot Be Substituted


While a range of pyrazole-butanoic acid derivatives exist as commercial screening compounds, generic substitution among this class is scientifically unsound. Even subtle variations in the pyrazole ring substitution (e.g., 4-bromo vs. unsubstituted) or the position of the alkyl carboxylic acid attachment (e.g., 2-substituted vs. 4-substituted butanoic acid) result in markedly different lipophilicity (logP), hydrogen bonding capacity, and steric bulk . These physicochemical divergences directly impact critical drug discovery parameters, including membrane permeability, off-target binding profiles, and metabolic stability [1]. Furthermore, the specific spatial arrangement of the carboxylic acid in the 4-position of the butyl chain in this compound creates a distinct pharmacophore distance from the pyrazole core, which is essential for engaging deep binding pockets in targets such as the αvβ6 integrin . The following quantitative evidence guide demonstrates why 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is the uniquely specified tool for these applications.

Analog
Unsubstituted pyrazole analog: lower lipophilicity may shift ADME profile and binding characteristics.
Analog
4-Bromo derivative: higher logP may alter promiscuity and metabolic stability endpoints.
Isomer
3-Substituted isomer: different spatial arrangement of carboxylic acid may disrupt target pharmacophore geometry.

Quantitative Differential Evidence for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid


Lipophilicity: Distinct Profile vs. Unsubstituted and Bromo Analogs

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid exhibits an intermediate lipophilicity (logP ≈ 1.36) that is markedly distinct from both its less lipophilic unsubstituted pyrazole analog (logP ≈ 0.19-0.31) and its more lipophilic 4-bromo substituted derivative (logP ≈ 2.13) [1]. This places the compound in a strategic logP window often associated with optimal membrane permeability while mitigating the risk of high lipophilicity-driven promiscuity and metabolic instability.

Lipophilicity
Data to verify
logP 1.36
Target vs unsubst. ~0.2 vs 4-Br ~2.1
Intermediate lipophilicity context; may balance permeability and solubility in lead profiling.
Computed values, no source reported. Verify experimentally.
Medicinal Chemistry Physicochemical Property Optimization Lipophilicity-Driven Design

Positional Isomerism: 4- vs. 3-Substituted Butanoic Acid Scaffold

The attachment of the butanoic acid chain at the 4-position (i.e., N-CH2-CH2-CH2-COOH) in 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid provides a different spatial orientation compared to its 3-substituted isomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (N-CH(CH3)-CH2-COOH). This structural variation results in a different distance between the carboxylic acid and the pyrazole core, which can significantly impact binding to biological targets [1].

Scaffold Geometry
Class-level inference
Linear N-(CH₂)₃-COOH vs branched N-CH(CH₃)-CH₂-COOH
Different rotatable bonds and spatial positioning may impact target binding.
Positional isomer not interchangeable; SAR requires exact scaffold.
Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Differentiation

αvβ6 Integrin Targeting: Key Differentiator for Fibrosis and Oncology

Research indicates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid serves as a key intermediate in the development of αvβ6 integrin inhibitors, a target of high interest for idiopathic pulmonary fibrosis (IPF) and certain cancers [1]. This specific interaction profile is not a universal feature of all pyrazole-butanoic acid analogs, making this compound a targeted procurement choice for programs focused on this pathway.

αvβ6 Integrin
Supporting evidence
Reported inhibition of αvβ6-mediated adhesion
Pathway-relevant for fibrosis research; not a universal pyrazole-alkyl acid property.
Qualitative functional difference; confirm in target assay.
Integrin Antagonism Fibrosis Oncology Cell Adhesion

Kinase Inhibitor Scaffold: Advantage Over Non-Pyrazole Bioisosteres

Pyrazole-containing compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, are frequently employed as core scaffolds in kinase inhibitor design, where the 3,5-dimethylpyrazole moiety acts as a bioisostere for phenol or other hydrogen-bond-donating heterocycles [1]. This is a class-level advantage over non-pyrazole alternatives, but within the pyrazole class, the specific 3,5-dimethyl substitution pattern is favored for its ability to enhance metabolic stability and lipophilicity compared to unsubstituted pyrazoles.

Kinase Bioisostere
Class-level inference
3,5-dimethylpyrazole as phenol bioisostere
May enhance lipophilicity and metabolic stability in kinase probe design.
Class-level advantage; verify in specific kinase context.
Kinase Inhibition Cancer Therapeutics Bioisostere Strategy

High-Value Applications of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid


Medicinal Chemistry: αvβ6 Integrin Antagonist Optimization for Fibrosis

Based on documented activity against the αvβ6 integrin , 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a rational procurement choice for medicinal chemistry teams engaged in lead optimization for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its intermediate lipophilicity (logP ~1.36) suggests a favorable balance for oral or inhaled drug delivery, while the carboxylic acid handle allows for facile conjugation to diverse amine-containing pharmacophores.

Chemical Biology: Kinase-Targeted Chemical Probes

The 3,5-dimethylpyrazole moiety is a recognized bioisostere for phenol in kinase inhibitor design [1]. This compound is therefore a valuable building block for synthesizing chemical probes to interrogate kinase function. Its enhanced lipophilicity, compared to unsubstituted pyrazole analogs [2], may improve cell permeability in cellular assays.

Academic Screening Libraries: Pyrazole Compound Diversification

For academic screening centers seeking to diversify their compound collections, 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid offers a distinct chemotype within the pyrazole-alkyl acid series. Its specific substitution pattern and linker length provide a unique 3D pharmacophore [3] that complements existing libraries and may yield novel hits in high-throughput screening campaigns against various target classes.

Application
Selection Property
Validation Focus
αvβ6 integrin pathway research in fibrosis models
Distinct substitution pattern and linker length
Target engagement and functional adhesion assay
Kinase pathway probe research
3,5-dimethylpyrazole bioisostere motif
Kinase inhibition assay context
Compound library diversification
Unique chemotype and 3D pharmacophore
High-throughput screening hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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